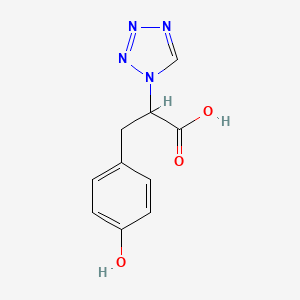

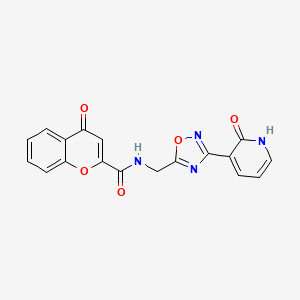

3-(4-羟基苯基)-2-(1H-四唑-1-基)丙酸

货号 B2807651

CAS 编号:

1284765-94-1

分子量: 234.215

InChI 键: SCCRFEBXGLILKF-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid, also known as HPP-4382, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a tetrazole derivative that has shown promising results in various preclinical studies.

科学研究应用

聚合物改性及医疗应用:

- Aly & El-Mohdy (2015) 展示了使用 3-(4-羟基苯基)-2-(1H-四唑-1-基)丙酸通过缩合反应改性聚乙烯醇/丙烯酸水凝胶。这些改性聚合物表现出增加的热稳定性和有希望的生物活性,表明具有医疗应用的潜力 (Aly & El-Mohdy, 2015).

配位聚合物的合成及其性质:

- Li (2012) 使用 3-(4-羟基苯基)-2-(1H-四唑-1-基)丙酸合成了基于四唑的 Zn 配位聚合物。该化合物显示出有趣的性质,如二次谐波发生活性和发光行为,表明其在材料科学应用中的潜力 (Li, 2012).

抗菌和抗真菌活性:

- Pansare 等人 (2019) 探讨了 3-(4-羟基苯基)丙酸衍生物的抗菌和抗真菌活性,证明了对各种细菌和真菌菌株的显着活性。这表明其在开发新的抗菌剂中的用途 (Pansare 等人,2019).

新型化学化合物的合成:

- Wang 等人 (2012) 利用 3-(4-羟基苯基)-2-(1H-四唑-1-基)丙酸合成了具有质子发生质子传导性的 N-杂环分子,与质子交换膜的开发相关 (Wang 等人,2012).

环境和生物应用:

- Spivack、Leib 和 Lobos (1994) 研究了细菌对双酚 A 的代谢,其中 3-(4-羟基苯基)-2-(1H-四唑-1-基)丙酸在理解新的代谢途径中发挥了作用。这项研究对于环境科学和生物降解研究具有重要意义 (Spivack、Leib 和 Lobos,1994).

属性

IUPAC Name |

3-(4-hydroxyphenyl)-2-(tetrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c15-8-3-1-7(2-4-8)5-9(10(16)17)14-6-11-12-13-14/h1-4,6,9,15H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCRFEBXGLILKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N2C=NN=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-hydroxyphenyl)-2-(1H-tetrazol-1-yl)propanoic acid | |

Citations

For This Compound

4

Citations

M Anastasiia - 2016 - dspace.spbu.ru

Prepared and characterized new tetrazolyl ornithine analogs containing heterocyclic moiety in the side-chain acid: (S)-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(1H-tetrazol-1-yl)…

Number of citations: 0

dspace.spbu.ru

M Ariannezhad, D Habibi, S Heydari - Polyhedron, 2019 - Elsevier

Cu nanoparticles were prepared in successive stages: preparation of the Fe 3 O 4 magnetic nanoparticles (Fe 3 O 4 MNPs), coating of the Fe 3 O 4 MNPs with tetraethyl orthosilicate (Fe …

Number of citations: 23

www.sciencedirect.com

V Khorramabadi, D Habibi… - Organic Preparations and …, 2020 - Taylor & Francis

Tetrazoles are an important class of heterocycles combining high nitrogen content with significant biological properties. Among these are activities as sedatives, 1 antibacterials, 2 …

Number of citations: 5

www.tandfonline.com

D Habibi, P Rahmani, F Ahmadi… - Letters in Organic …, 2014 - ingentaconnect.com

A new series of 1-substituted 1H-1,2,3,4-tetrazoles was synthesized from the reaction of L-α-amino acids, triethylorthoformate and sodium azide in glacial acetic acid at 80 C in good …

Number of citations: 4

www.ingentaconnect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

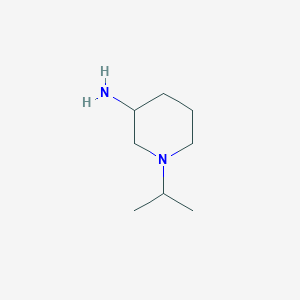

1-Isopropylpiperidin-3-amine

857373-37-6

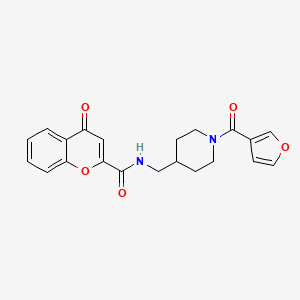

![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)

![N-(2-chlorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2807574.png)

![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)

![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)

![2-[2-(4-methoxyphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2807585.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)